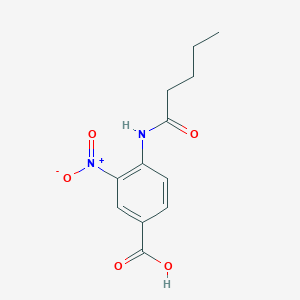![molecular formula C42H70O2S2 B8363491 4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole](/img/structure/B8363491.png)
4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole
Overview
Description
4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is an organic compound that belongs to the class of thienobenzothiophene derivatives. This compound is characterized by its unique structure, which includes a thieno2,3-fbenzothiole core substituted with two hexyldecoxy groups at the 4 and 8 positions. This structural configuration imparts specific electronic and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole typically involves the following steps:
- Formation of the Thieno2,3-fbenzothiole Core : The core structure can be synthesized through a series of cyclization reactions starting from appropriate thiophene and benzothiophene precursors.
- Introduction of Hexyldecoxy Groups : The hexyldecoxy groups are introduced via alkylation reactions. This step involves the reaction of the thieno2,3-fbenzothiole core with hexyldecanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
- Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
- Substitution : The hexyldecoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
- Oxidation : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
- Reduction : Lithium aluminum hydride (LiAlH₄)
- Substitution : Alkyl halides, aryl halides, bases like potassium carbonate (K₂CO₃)
- Oxidation : Sulfoxides, sulfones
- Reduction : Thiol derivatives
- Substitution : Various alkyl or aryl substituted thieno2,3-fbenzothiole derivatives
Scientific Research Applications
4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of advanced organic materials, including conjugated polymers and small molecules for organic electronics.
- Biology : Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Medicine : Explored for its use in drug delivery systems and as a therapeutic agent due to its unique structural features.
- Industry : Utilized in the development of organic photovoltaic cells, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole involves its interaction with specific molecular targets and pathways:
- Electronic Properties : The compound’s conjugated structure allows it to participate in electron transfer processes, making it suitable for use in electronic devices.
- Biological Activity : The presence of the thieno2,3-fbenzothiole core and hexyldecoxy groups may enable the compound to interact with biological macromolecules, disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds:
- 4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b’]dithiophene : A similar compound with ethylhexyloxy groups instead of hexyldecoxy groups.
- 4,8-bis(2-ethylhexyloxy)thieno2,3-fbenzothiole : Another derivative with ethylhexyloxy groups.
Uniqueness: 4,8-bis(2-hexyldecoxy)thieno2,3-fbenzothiole is unique due to its longer hexyldecoxy substituents, which can influence its solubility, electronic properties, and interactions with other molecules. This makes it particularly suitable for applications requiring specific solubility and electronic characteristics, such as in organic electronics and advanced material synthesis.
Properties
Molecular Formula |
C42H70O2S2 |
|---|---|
Molecular Weight |
671.1 g/mol |
IUPAC Name |
4,8-bis(2-hexyldecoxy)thieno[2,3-f][1]benzothiole |
InChI |
InChI=1S/C42H70O2S2/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-43-39-37-29-31-46-42(37)40(38-30-32-45-41(38)39)44-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
InChI Key |
KJTGEGYSGTZBPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)COC1=C2C=CSC2=C(C3=C1SC=C3)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
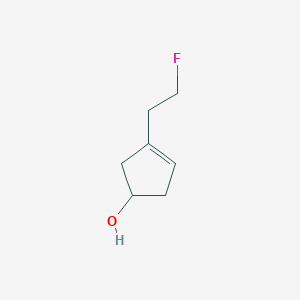
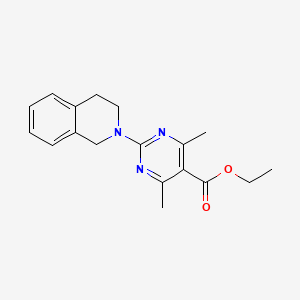

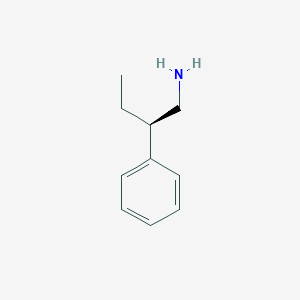
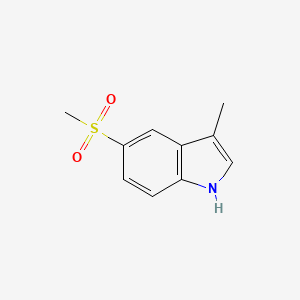
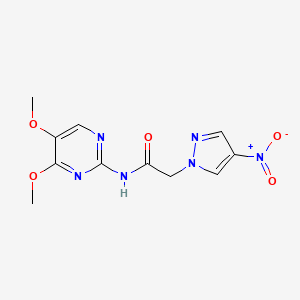
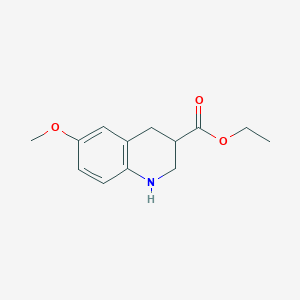
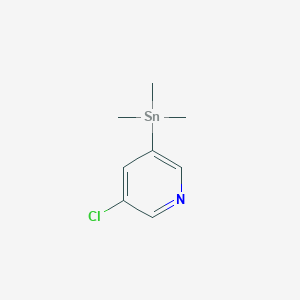
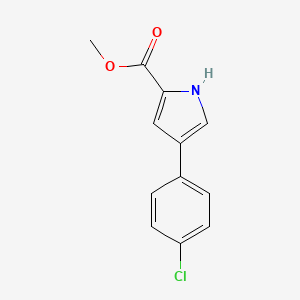

![4-Hydrazino-2-methyl-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-7-one](/img/structure/B8363461.png)
![Dimethyl [bromo(phenyl)methyl]phosphonate](/img/structure/B8363462.png)
![4-methyl-7-methoxy-3,4-dihydro-2H-[1,4]benzoxazine](/img/structure/B8363486.png)
